molecular formula C8H10N2O B14842245 1-(3-Amino-5-methylpyridin-4-YL)ethanone

1-(3-Amino-5-methylpyridin-4-YL)ethanone

Cat. No.: B14842245
M. Wt: 150.18 g/mol
InChI Key: GTRQNAZGZGFTLW-UHFFFAOYSA-N
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Description

1-(3-Amino-5-methylpyridin-4-YL)ethanone (CAS 13210-52-1) is a pyridine-based compound featuring an acetyl group (ethanone) at the 4-position, an amino group (-NH₂) at the 3-position, and a methyl group (-CH₃) at the 5-position of the pyridine ring. Its molecular formula is C₈H₁₀N₂O, with a molecular weight of 150.18 g/mol. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for heterocyclic derivatives with biological activity .

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

1-(3-amino-5-methylpyridin-4-yl)ethanone

InChI

InChI=1S/C8H10N2O/c1-5-3-10-4-7(9)8(5)6(2)11/h3-4H,9H2,1-2H3

InChI Key

GTRQNAZGZGFTLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1C(=O)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Amino-5-methylpyridin-4-YL)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-amino-5-methylpyridine with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of 1-(3-Amino-5-methylpyridin-4-YL)ethanone often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-5-methylpyridin-4-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Scientific Research Applications

1-(3-Amino-5-methylpyridin-4-YL)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-methylpyridin-4-YL)ethanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Pyridine-Based Ethanone Derivatives

1-(3-Chloro-5-methylpyridin-4-YL)ethanone
  • Molecular Formula: C₈H₈ClNO
  • Key Features: Chloro substituent at the 3-position instead of amino.
  • Impact: The electron-withdrawing chloro group reduces basicity compared to the amino analog. It is often used in Suzuki coupling reactions for drug discovery .
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone
  • Molecular Formula: C₉H₁₁NO₂
  • Key Features : Methoxy (-OCH₃) at 2-position and methyl at 5-position.
  • Impact : The methoxy group introduces steric hindrance and alters electronic distribution, affecting reactivity in nucleophilic substitutions. Such compounds are common intermediates in agrochemical synthesis .

Pyrimidine-Based Ethanone Derivatives

1-(6-Methylpyrimidin-4-yl)ethanone
  • Molecular Formula : C₇H₈N₂O
  • Key Features : Pyrimidine core with methyl at 6-position.
  • However, reduced steric bulk compared to pyridine derivatives may limit target specificity .
1-(2-Aminopyrimidin-4-yl)ethanone
  • Molecular Formula : C₆H₇N₃O
  • Key Features: Amino group at 2-position of pyrimidine.
  • Impact: The amino group enhances solubility and binding to enzymatic active sites (e.g., antifolate agents). This compound demonstrates higher reactivity in condensation reactions compared to pyridine analogs .

Aromatic and Heterocyclic Ethanone Derivatives

1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone
  • Molecular Formula : C₉H₁₀O₄
  • Key Features: Phenolic hydroxyl and methoxy groups.
  • Impact : Hydroxyl groups confer antioxidant activity via radical scavenging, as seen in DPPH assays. Methoxy substitution at C-4 enhances lipophilicity, improving membrane permeability .
Schiff Bases Derived from Ethanones
  • Example: Schiff bases synthesized from 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone.
  • Key Features : Naphthalene backbone with hydroxyl and chloro substituents.
  • Impact : These derivatives exhibit antibacterial activity against E. coli and S. Typhi, with MIC values <50 µg/mL. The conjugated imine group (C=N) is critical for disrupting bacterial membranes .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Biological/Physical Properties Applications Reference
1-(3-Amino-5-methylpyridin-4-YL)ethanone C₈H₁₀N₂O 3-NH₂, 5-CH₃, 4-COCH₃ High solubility, moderate logP (~1.2) Pharmaceutical intermediates
1-(3-Chloro-5-methylpyridin-4-YL)ethanone C₈H₈ClNO 3-Cl, 5-CH₃, 4-COCH₃ Lower solubility, logP ~2.1 Suzuki coupling substrates
1-(6-Methylpyrimidin-4-yl)ethanone C₇H₈N₂O 6-CH₃, 4-COCH₃ High polarity, logP ~0.8 Kinase inhibitor precursors
1-(2-Aminopyrimidin-4-yl)ethanone C₆H₇N₃O 2-NH₂, 4-COCH₃ Enhanced H-bonding, logP ~0.5 Antifolate agents
1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone C₉H₁₀O₄ 2,5-OH, 4-OCH₃, 1-COCH₃ Antioxidant (IC₅₀ ~20 µM in DPPH assay) Nutraceuticals

Key Research Findings

  • Substituent Effects: Amino groups in pyridine derivatives (e.g., 1-(3-Amino-5-methylpyridin-4-YL)ethanone) enhance solubility and target binding compared to chloro or methoxy analogs, which prioritize lipophilicity .
  • Biological Activity: Pyridine-based ethanones with amino groups show promise in antimicrobial and enzyme inhibition applications, whereas phenolic analogs excel in antioxidant roles .
  • Synthetic Utility: Suzuki coupling and enaminone condensation are prevalent methods for modifying ethanone derivatives, enabling diversification for drug discovery .

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